molecular formula C21H24N2O2 B6504475 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide CAS No. 1396880-47-9

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide

Cat. No.: B6504475
CAS No.: 1396880-47-9
M. Wt: 336.4 g/mol
InChI Key: AIUKTUZNXFAJGY-UHFFFAOYSA-N
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Description

N-{4-[Benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide is a synthetic small molecule characterized by a but-2-yn-1-yl linker bearing a benzyl(methyl)amino group and a 2-phenoxypropanamide moiety. Its molecular formula is C₂₀H₂₂N₂O₂, with a calculated molecular weight of 322.40 g/mol. Structural analogs (discussed below) imply possible applications in cholinesterase inhibition or as intermediates in drug discovery .

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-18(25-20-13-7-4-8-14-20)21(24)22-15-9-10-16-23(2)17-19-11-5-3-6-12-19/h3-8,11-14,18H,15-17H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUKTUZNXFAJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#CCN(C)CC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with ethanolamine to form N-benzyl ethanolamine. This intermediate is then reacted with formaldehyde and formic acid to produce N-benzyl-N-methyl ethanolamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (Compound 10-C10)
  • Key Features: Substituents: Dihydroisoxazolyl, tetrahydroacridin-9-yl, and a quaternary ammonium group. Molecular Weight: Not explicitly stated but likely >500 g/mol due to the extended alkyl chain and acridine moiety. Activity: Designed as a bipharmacophoric cholinesterase inhibitor, combining acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . Synthesis: Low yield (10%) due to steric hindrance from the bulky tetrahydroacridine group .

Comparison :

  • The alkyne linker in both compounds suggests rigidity, but the target’s shorter chain may limit interactions with deep binding pockets.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • Key Features :
    • Substituents : Indole ring, fluorinated biphenyl, and propanamide backbone.
    • Activity : Fluorine enhances lipophilicity and metabolic stability, while the indole moiety may facilitate π-π stacking in biological targets .

Comparison :

N-(4-Benzoylphenyl)-2-methylpropanamide
  • Key Features :
    • Substituents : Benzoylphenyl and methylpropanamide.
    • Molecular Weight : 267.32 g/mol .
    • Properties : Simpler structure with an aromatic ketone, likely influencing solubility and crystallinity.

Comparison :

Research Findings and Implications

  • Synthetic Challenges : Analogous compounds with bulky groups (e.g., tetrahydroacridine in 10-C10) exhibit low yields (~10%), suggesting the target compound’s synthesis may also face steric or solubility issues .
  • The target’s phenoxy group may engage in similar interactions.
  • Biological Potency : The absence of charged groups (vs. 10-C10) may reduce cholinesterase affinity but improve bioavailability. Fluorine in analogs enhances metabolic stability, a feature absent in the target .

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